molecular formula C2HF3O2<br>CF3COOH<br>C2HF3O2 B043106 Trifluoroacetic acid CAS No. 76-05-1

Trifluoroacetic acid

Cat. No. B043106
CAS RN: 76-05-1
M. Wt: 114.02 g/mol
InChI Key: DTQVDTLACAAQTR-UHFFFAOYSA-N
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Description

Trifluoroacetic acid (TFA) is a crucial reagent in organic synthesis, known for its strong acidity and versatility in various chemical reactions. It plays a pivotal role in electrophilic aromatic substitution reactions, carbon–carbon and carbon–heteroatom bond formations, and isomerizations. TFA's high protonating power and low nucleophilicity allow for the generation of cationic species from organic molecules, facilitating the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Synthesis Analysis

The synthesis of TFA involves several methods, including the asymmetric synthesis of α-(trifluoromethyl)-containing α-amino acids, which demonstrates the compound's significance in producing molecules with a trifluoromethyl group. These methods achieve medium to high levels of stereocontrol, showcasing the compound's utility in creating structurally complex molecules with significant biological activity (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

TFA's molecular structure, characterized by its trifluoromethyl group, endows it with unique physical and chemical properties. This structure is pivotal in the compound's role as a building block in synthetic organic chemistry, facilitating the synthesis of diverse heterocyclic scaffolds with significant medicinal and material importance (Sumran, Jain, Kumar, & Aggarwal, 2023).

Chemical Reactions and Properties

TFA participates in a variety of chemical reactions, acting as a reagent that can promote the formation of carbo- and heterocyclic structures. Its ability to generate cationic species from organic molecules underpins its use in studying molecular transformations through spectral methods, making it a valuable tool in organic synthesis and the chemistry of natural and organometallic compounds (Kazakova & Vasilyev, 2017).

Scientific Research Applications

  • Organic Synthesis : TFA is highly efficient in synthesizing 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines from Baylis-Hillman derivatives via Claisen rearrangement (Pathak, Madapa, & Batra, 2007). It also promotes intramolecular hydroamination of unfunctionalized olefins bearing electron-rich amino groups, yielding N-heterocycles in good isolated yields (Liu, Cui, Sun, & Li, 2014), and efficiently catalyzes Prins cyclizations of enol ethers to produce tetrahydropyrans (Hart & Bennett, 2003).

  • Neuropharmacology : As a selective allosteric modulator at the glycine receptor, TFA potentially impacts the secondary effects of volatile anesthetics and the presence of trifluoroacetate in HPLC-purified peptides (Tipps, Iyer, & Mihic, 2012).

  • Environmental Studies : The formation of TFA from the degradation of HCFC and HFCs, despite being a small contributor to global TFA levels, warrants attention due to its long environmental lifetime and uncertain sources (Solomon et al., 2016).

  • Bioanalysis : In the bioanalysis of basic compounds using hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS), adding acetic acid or propionic acid to TFA-containing mobile phases enhances analyte signals while maintaining chromatography integrity (Shou & Naidong, 2005).

  • Imaging and Spectroscopy : F and H nuclear magnetic resonance imaging and spectroscopy can monitor the uptake of TFA in plants, providing noninvasive insight into xenobiotic movement and location (Rollins, Barber, Elliott, & Wood, 1989).

  • Liquid Chromatography : TFA is used as an ion-pair reagent in reversed-phase liquid chromatography for the separation of small ionizable compounds (Cai & Li, 1999).

  • Medical Toxicology : Exposure to TFA can cause chemical burns, similar to hydrofluoric acid, but with less systemic toxicity (Sun & Corbett, 2017).

properties

IUPAC Name

2,2,2-trifluoroacetic acid
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InChI

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)
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InChI Key

DTQVDTLACAAQTR-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(F)(F)F)O
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Molecular Formula

C2HF3O2, Array
Record name TRIFLUOROACETIC ACID
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DSSTOX Substance ID

DTXSID9041578
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Molecular Weight

114.02 g/mol
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Physical Description

Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent., Liquid, Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

72.4 °C, Enthalpy of vaporization: 33 kJ/mol at boiling point, 72 °C
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Solubility

Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane., In water, miscible at 20 °C, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (very good)
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Density

1.531 at 20 °C, Relative density (water = 1): 1.5
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

110.0 [mmHg], Vapor pressure, kPa at 20 °C: 11
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Product Name

Trifluoroacetic Acid

Color/Form

Liquid, Colorless, fuming liquid; hygroscopic

CAS RN

76-05-1
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Melting Point

-15.4 °C, -15 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoroacetic acid
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Trifluoroacetic acid
Reactant of Route 3
Trifluoroacetic acid
Reactant of Route 4
Trifluoroacetic acid
Reactant of Route 5
Reactant of Route 5
Trifluoroacetic acid

Citations

For This Compound
281,000
Citations
JC Boutonnet, P Bingham, D Calamari… - … and Ecological Risk …, 1999 - Taylor & Francis
… The only exception is that some substances also break down to yield trifluoroacetic acid (HTFA… Trifluoroacetic acid is a strong organic acid with a pKa of 0.23. It is miscible with water and …
Number of citations: 166 www.tandfonline.com
SE Lopez, J Salazar - Journal of Fluorine Chemistry, 2013 - Elsevier
Trifluoroacetic acid (TFA), discovered at the early 20th century, has been widely used in organic synthesis as a solvent, catalyst and reagent. Many chemical transformations should be …
Number of citations: 93 www.sciencedirect.com
S Joudan, AO De Silva, CJ Young - Environmental Science: Processes …, 2021 - pubs.rsc.org
Trifluoroacetic acid (TFA) is a persistent and mobile pollutant that is present ubiquitously in the environment. As a result of a few studies reporting its presence in pre-industrial samples …
Number of citations: 34 pubs.rsc.org
K Li, LN Foresee, JA Tunge - The Journal of organic chemistry, 2005 - ACS Publications
… Thus, we were intrigued by reports that Pd(OAc) 2 in trifluoroacetic acid (TFA) effected the room … , the hydroarylation of cinnamic acids in trifluoroacetic acid is not palladium catalyzed. …
Number of citations: 150 pubs.acs.org
KR Solomon, GJM Velders, SR Wilson… - Journal of Toxicology …, 2016 - Taylor & Francis
… Trifluoroacetic acid (TFA) is a breakdown product of several hydrochlorofluorocarbons (HCFC), … Trifluoroacetic acid is (1) produced naturally and synthetically, (2) used in the chemical …
Number of citations: 132 www.tandfonline.com
JB Neeld Jr, WN Pearson - The Journal of nutrition, 1963 - academic.oup.com
A new method for the determination of plasma or serum vitamin A levels which uses trifluoroacetic acid (TFA) as the chromogen is described. This reagent produces a typical Carr-Price …
Number of citations: 596 academic.oup.com
RL Redington, KC Lin - Spectrochimica Acta Part A: Molecular …, 1971 - Elsevier
… The method is applied to the trifluoroacetic acid system in the … Trifluoroacetic acid and anhydride were obtained from PCR, Inc., … Deuterated trifluoroacetic acid was prepared by …
Number of citations: 102 www.sciencedirect.com
BR Kim, MT Suidan, TJ Wallington… - Environmental engineering …, 2000 - liebertpub.com
… fate of trifluoroacetic acid (TFA) is … Trifluoroacetic acid was found to be cometabolically degradable in an anaerobic environment. Biodegradation is a potential sink for trifluoroacetic acid…
Number of citations: 66 www.liebertpub.com
A Tsugita, JJ SCHEFFLER - European journal of biochemistry, 1982 - Wiley Online Library
… The proposed condition, a 2: 1 (by vol.) mixture of concentrated hydrochloric acid and trifluoroacetic acid at 166C for 25 min was observed to be equivalent to the conventional …
Number of citations: 288 febs.onlinelibrary.wiley.com
M Berg, SR Müller, J Mühlemann… - … science & technology, 2000 - ACS Publications
Chloroacetic acids (CAAs) and trifluoroacetic acid (TFA) are widely distributed environmental pollutants. The origin of CAAs is still under debate, while TFA is considered to be a major …
Number of citations: 182 pubs.acs.org

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